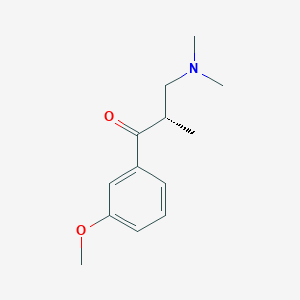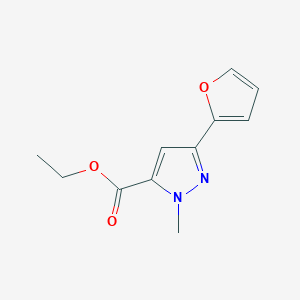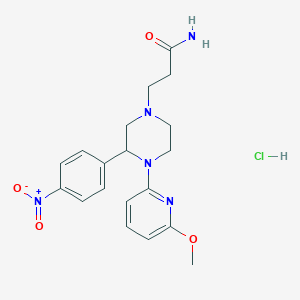
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of various types of cancer. The compound is a selective inhibitor of the protein kinase BTK, which is a key signaling molecule involved in the development and progression of cancer.
Mecanismo De Acción
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride works by selectively inhibiting the activity of BTK, which is a cytoplasmic tyrosine kinase that is essential for the development and activation of B cells. BTK is involved in the downstream signaling of the BCR pathway, which is a critical pathway for the survival and proliferation of B cells. By inhibiting BTK, 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride can block the activation of the BCR pathway and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors. 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has several advantages as a research tool for studying the BCR pathway and the role of BTK in cancer. The compound is highly selective for BTK and has a favorable pharmacokinetic profile, which makes it a useful tool for studying the effects of BTK inhibition in vivo. However, 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has not yet been approved for clinical use, and its long-term safety and efficacy have not been fully evaluated.
Direcciones Futuras
There are several potential future directions for research on 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride and its use as a cancer therapy. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to BTK inhibition, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the development of second-generation BTK inhibitors that may have improved efficacy and safety profiles compared to 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride.
Métodos De Síntesis
The synthesis of 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride involves a multistep process that includes the reaction of 6-methoxy-2-pyridinamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the amine intermediate, which is subsequently reacted with 1-(4-chlorobenzyl)piperazine and 3-(4-fluorophenyl)propanoic acid to form the final product as a hydrochloride salt.
Aplicaciones Científicas De Investigación
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to be a potent inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway that is involved in the survival and proliferation of cancer cells.
Propiedades
Número CAS |
104373-68-4 |
|---|---|
Nombre del producto |
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride |
Fórmula molecular |
C19H24ClN5O4 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
3-[4-(6-methoxypyridin-2-yl)-3-(4-nitrophenyl)piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-28-19-4-2-3-18(21-19)23-12-11-22(10-9-17(20)25)13-16(23)14-5-7-15(8-6-14)24(26)27;/h2-8,16H,9-13H2,1H3,(H2,20,25);1H |
Clave InChI |
DHVJSKUGHOEQCO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=N1)N2CCN(CC2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)N.Cl |
SMILES canónico |
COC1=CC=CC(=N1)N2CCN(CC2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)N.Cl |
Sinónimos |
1-Piperazinepropanamide, 4-(6-methoxy-2-pyridinyl)-N-(4-nitrophenyl)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



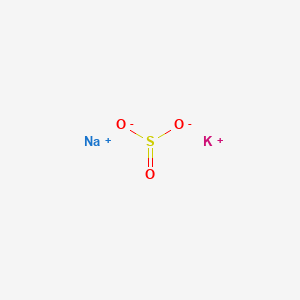

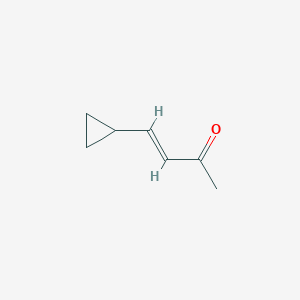

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

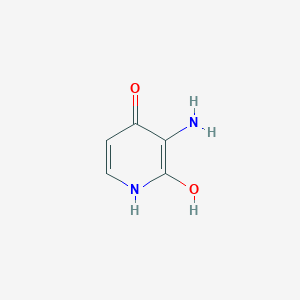

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)

